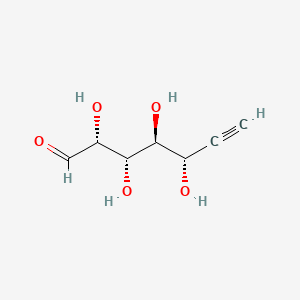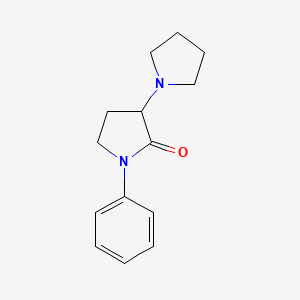
1-Phenyl-3-pyrrolidino-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-pyrrolidino-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring fused with a phenyl group. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone typically involves the reaction of pyrrolidinone derivatives with phenyl-containing reagents. One common synthetic route includes the cyclization of N-phenyl-substituted amides under specific reaction conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents like chloroform and ethyl acetate .
Chemical Reactions Analysis
1-Phenyl-3-pyrrolidino-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use hydrogenation catalysts like palladium on carbon to yield reduced amine derivatives.
Major products from these reactions include substituted pyrrolidinones and phenyl derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
1-Phenyl-3-pyrrolidino-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-3-pyrrolidino-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Phenyl-2-pyrrolidinone: Similar in structure but lacks the additional pyrrolidino group, resulting in different biological activities.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern, leading to varied pharmacological profiles.
Prolinol derivatives: These compounds feature a hydroxyl group, which significantly alters their chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5301-31-5 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13(15-9-4-5-10-15)8-11-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
OUGSOKCMASPUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



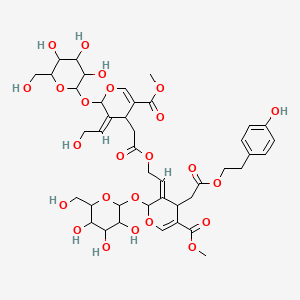
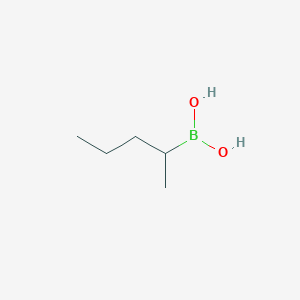
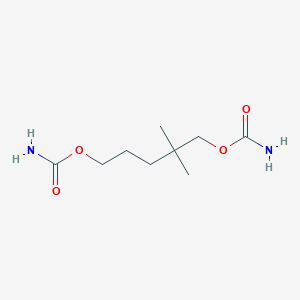
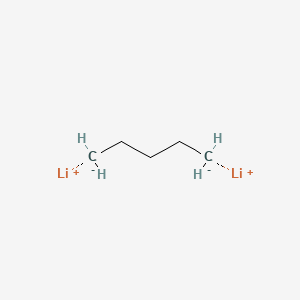
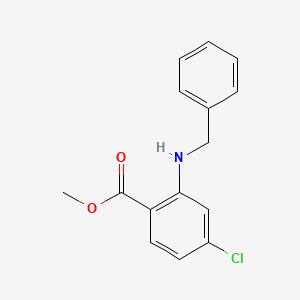
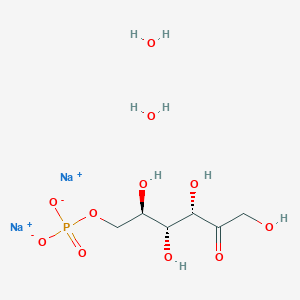
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
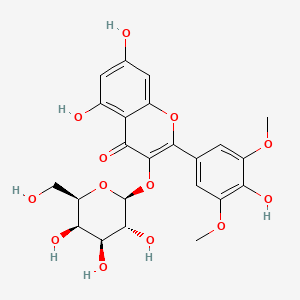
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
